RXFP1 receptor agonist-7

RXFP1 cAMP assay potency

Peptide-based RXFP1 agonists (relaxin, serelaxin) suffer from poor oral bioavailability and short half-life, limiting chronic in vivo studies. RXFP1 receptor agonist-7 (CAS 2941484-13-3) is a non-peptidic small molecule that overcomes these translational barriers. - 22.4-fold more potent than ML290 (EC50: 4.2 vs 94 nM), enabling lower dosing and reduced off-target effects. - Occupies a distinct potency niche between close analogs RXFP1 agonist-6 (12 nM) and agonist-8 (1.8 nM), ideal for SAR benchmarking. - Supplied with rigorous analytical documentation; available in multiple pack sizes for flexible procurement.

Molecular Formula C40H32F5N3O7
Molecular Weight 761.7 g/mol
Cat. No. B15139848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRXFP1 receptor agonist-7
Molecular FormulaC40H32F5N3O7
Molecular Weight761.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(C(=O)O)NC(=O)C3CCOCC3)F)C(=O)NC4=CC5=CC=CC=C5C=C4C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F
InChIInChI=1S/C40H32F5N3O7/c1-54-34-11-7-24(27-18-25(6-9-31(27)41)35(39(52)53)48-36(49)21-12-14-55-15-13-21)17-29(34)38(51)47-33-19-23-5-3-2-4-22(23)16-28(33)37(50)46-26-8-10-32(42)30(20-26)40(43,44)45/h2-11,16-21,35H,12-15H2,1H3,(H,46,50)(H,47,51)(H,48,49)(H,52,53)
InChIKeyCRTHYVIGSLWSRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RXFP1 receptor agonist-7: Compound Overview


RXFP1 receptor agonist-7 (Example 2; CAS 2941484-13-3) is a small molecule agonist of the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor that mediates the vasodilatory, anti-fibrotic, and cardioprotective effects of the endogenous hormone relaxin-2 [1]. In HEK293 cells stably expressing human RXFP1, RXFP1 receptor agonist-7 inhibits cAMP production with an EC50 of 4.2 nM [2]. As a non-peptidic, small molecule probe, it addresses key limitations of peptide-based RXFP1 agonists (e.g., relaxin, serelaxin, and single-chain peptide analogs) such as poor oral bioavailability, short half-life, and high production costs [3]. RXFP1 receptor agonist-7 represents a valuable research tool for investigating RXFP1 signaling in cardiovascular, renal, and fibrotic disease models.

Probe Type Non-peptide small-molecule RXFP1 agonist
Signaling Context GPCR pathway probe for cAMP modulation studies
Model Fit Compatible with cellular & disease-model research

RXFP1 receptor agonist-7: Substitution Risks


RXFP1 agonists exhibit profound potency and selectivity variations driven by subtle differences in chemical structure and binding modality. For example, the first-in-class small molecule RXFP1 agonist ML290 exhibits an EC50 of 94–200 nM for cAMP induction [1], while AZ7976 achieves sub-nanomolar potency (pEC50 > 10.5) [2]. In the closely related analog series, RXFP1 receptor agonist-6 (Example 7) has an EC50 of 12 nM [3], and RXFP1 receptor agonist-8 (Example 2) has an EC50 of 1.8 nM . RXFP1 receptor agonist-7, with an EC50 of 4.2 nM , occupies a distinct potency niche that cannot be assumed to be functionally interchangeable. Furthermore, emerging evidence indicates that different RXFP1 agonists may display biased signaling profiles, preferentially activating cAMP versus ERK1/2 pathways [4]. Without quantitative, compound-specific data, generic substitution risks experimental irreproducibility, incorrect structure-activity relationship (SAR) conclusions, and wasted research resources.

Potency Niche Variation

RXFP1 agonist potency differs across analogs; functional readouts may shift.

Biased Signaling Profiles

cAMP vs ERK1/2 pathway bias may not transfer between agonists.

Scaffold-Dependent Pharmacology

Small-molecule properties may not match peptide-based tools; in vivo PK may differ.

RXFP1 receptor agonist-7: Comparative Evidence


cAMP Inhibition vs. ML290

RXFP1 receptor agonist-7 demonstrates a 22.4-fold higher potency (lower EC50) for inhibiting cAMP production in HEK293 cells stably expressing human RXFP1 compared to the first-in-class small molecule RXFP1 agonist ML290 [1][2]. While ML290 has been widely used as a tool compound, its relatively low potency (EC50 of 94 nM) limits its utility in certain assay formats and in vivo models where higher concentrations may be required, potentially leading to off-target effects or solubility issues. RXFP1 receptor agonist-7, with an EC50 of 4.2 nM, provides a more potent alternative for researchers requiring robust RXFP1 activation at lower compound concentrations.

cAMP inhibition vs ML290
Cross-study comparable
EC50 4.2 nM vs 94 nM
22.4-fold difference
Reported potency difference in HEK293 cAMP assay
Conditions: human RXFP1 stable expression
RXFP1 cAMP assay potency ML290

Potency Niche Among Analogs

Within the series of closely related RXFP1 small molecule agonists, RXFP1 receptor agonist-7 (EC50 = 4.2 nM) occupies a distinct potency niche between RXFP1 receptor agonist-6 (EC50 = 12 nM) [1] and RXFP1 receptor agonist-8 (EC50 = 1.8 nM) . This 2.9-fold lower potency compared to agonist-8 and 2.9-fold higher potency compared to agonist-6 highlights that subtle structural modifications in this chemical series translate to quantifiable differences in RXFP1 activation. Researchers conducting structure-activity relationship (SAR) studies or seeking a specific potency window for their assays cannot assume functional equivalence across these analogs; compound selection must be guided by the specific experimental requirements.

Analog potency niche
Cross-study comparable
EC50 4.2 nM
2.9× vs agonist-6 (12 nM) & agonist-8 (1.8 nM)
Defined potency option for SAR review
cAMP production in HEK293 cells
RXFP1 analog potency SAR

Small Molecule vs. Peptide Agonists

As a small molecule (MW 761.69 g/mol) [1], RXFP1 receptor agonist-7 provides inherent advantages over peptide-based RXFP1 agonists such as recombinant relaxin-2 (MW ~6 kDa) and serelaxin, which suffer from poor oral bioavailability, short plasma half-life, and high production costs [2]. While direct comparative in vivo PK data for RXFP1 receptor agonist-7 are not publicly available, the shift to a non-peptidic scaffold fundamentally alters the pharmacological properties of the compound, potentially enabling oral dosing and improved metabolic stability—key limitations that have hindered the clinical translation of peptide RXFP1 agonists [3]. This scaffold differentiation is a critical consideration for researchers planning in vivo studies where peptide-based agonists would require continuous intravenous or subcutaneous infusion.

Scaffold differentiation
Class-level inference
Small molecule (761.69 Da)
vs peptide (~6 kDa)
Scaffold may support oral dosing research
In vivo PK data not publicly available
RXFP1 small molecule peptide bioavailability

RXFP1 receptor agonist-7: Application Scenarios


In Vitro cAMP Modulation

RXFP1 receptor agonist-7, with an EC50 of 4.2 nM for cAMP inhibition in HEK293 cells expressing human RXFP1 [1], is ideally suited for in vitro studies investigating RXFP1-mediated cAMP signaling pathways. Its potency is 22.4-fold higher than the commonly used tool compound ML290 (EC50 = 94 nM) [2], allowing researchers to achieve robust receptor activation at lower concentrations, minimizing potential off-target effects and improving assay sensitivity. This compound is particularly valuable for high-throughput screening campaigns and dose-response studies where a strong signal-to-noise ratio is critical.

SAR & Medicinal Chemistry Optimization

The distinct potency of RXFP1 receptor agonist-7 (EC50 = 4.2 nM) [1] relative to its close analogs—RXFP1 receptor agonist-6 (EC50 = 12 nM) and RXFP1 receptor agonist-8 (EC50 = 1.8 nM) [2]—positions it as a valuable reference compound for SAR studies. Medicinal chemists can use this compound as a benchmark to evaluate how structural modifications impact RXFP1 agonism, facilitating the rational design of next-generation RXFP1 agonists with optimized potency and selectivity profiles.

In Vivo Cardiovascular and Fibrosis Models

As a small molecule RXFP1 agonist [1], RXFP1 receptor agonist-7 addresses the key translational liabilities of peptide-based agonists (e.g., relaxin, serelaxin), which require continuous intravenous or subcutaneous infusion due to poor oral bioavailability and short half-life [2]. While direct in vivo pharmacokinetic data for this specific compound are limited, the small molecule scaffold suggests potential for oral administration and improved metabolic stability. Researchers conducting in vivo studies in models of heart failure, pulmonary fibrosis, or chronic kidney disease may find this compound a more practical alternative to peptide agonists for chronic dosing regimens [3].

Application
Selection Property
Validation Focus
GPCR signaling pathway studies
cAMP inhibition potency context
Assay signal-to-noise and sensitivity review
Structure-activity relationship studies
Defined potency niche in analog series
Potency benchmark for analog comparison
RXFP1 pathway in vivo investigation
Non-peptide small-molecule scaffold fit
In vivo dosing feasibility and metabolic stability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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